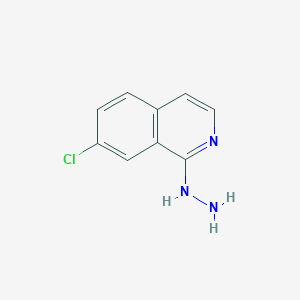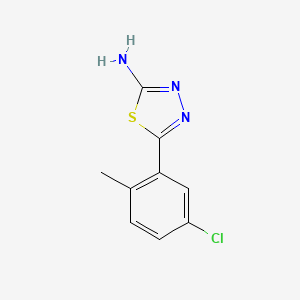![molecular formula C16H27NO3 B13683026 Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-oxospiro[55]undecan-9-yl)carbamate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[55]undecane ring system, which is a bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-oxospiro[55]undecan-9-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has a smaller spirocyclic ring system and different functional groups.
Tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate: This compound has a similar spirocyclic structure but with an azaspiro moiety instead of an oxospiro moiety.
Uniqueness
Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carbamate groups.
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-4-8-16(9-5-12)10-6-13(18)7-11-16/h12H,4-11H2,1-3H3,(H,17,19) |
InChI Key |
PUNJFXDZFBODIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)

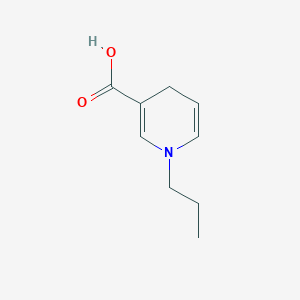
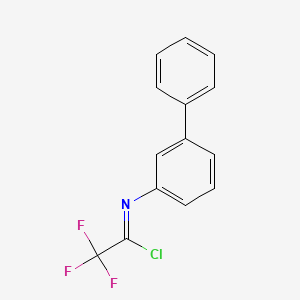

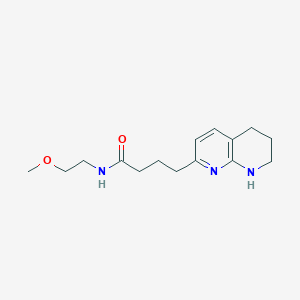
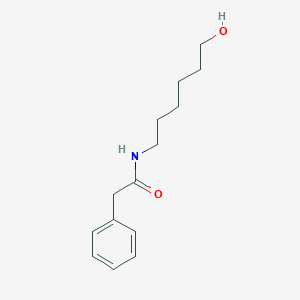
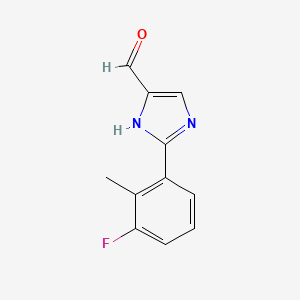
![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
